(S)-2-(Isopropylamino)-4-methylpentanoic acid
Overview
Description
(S)-2-(Isopropylamino)-4-methylpentanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an isopropylamino group and a methyl group attached to a pentanoic acid backbone. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Isopropylamino)-4-methylpentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-leucine.
Amidation: The carboxyl group of (S)-leucine is converted to an amide using reagents like thionyl chloride or carbodiimides.
Isopropylation: The amide is then subjected to isopropylation using isopropylamine under controlled conditions to introduce the isopropylamino group.
Hydrolysis: The final step involves hydrolysis of the amide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large reactors for the amidation process to ensure high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to streamline the isopropylation and hydrolysis steps, enhancing efficiency and scalability.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Isopropylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxo derivatives of this compound.
Reduction: (S)-2-(Isopropylamino)-4-methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(Isopropylamino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-(Isopropylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Leucine: A naturally occurring amino acid with a similar structure but lacking the isopropylamino group.
(S)-2-Amino-4-methylpentanoic acid: Similar backbone structure but with an amino group instead of an isopropylamino group.
Uniqueness
(S)-2-(Isopropylamino)-4-methylpentanoic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for stereochemical studies and applications in various fields.
Properties
IUPAC Name |
(2S)-4-methyl-2-(propan-2-ylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6(2)5-8(9(11)12)10-7(3)4/h6-8,10H,5H2,1-4H3,(H,11,12)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXMKYASGYNXBO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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